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Calcium saccharin hydrate

Low-sodium formulation Dietary sodium reduction Artificial sweetener counterion analysis

Formulating low-sodium or heart-healthy products? Sodium saccharin adds ~9.5 mg Na per gram of sweetness, destroying 'sodium-free' claims. Switch to calcium saccharin hydrate-zero sodium, same 500x sucrose sweetness, plus 9.9% elemental calcium. • USP-grade: 98.0-101.0% assay (anhydrous basis), water ≤15.0% • Thermally stable >300°C: supports baking, canning, retort • Complies with E954(iii) / INS 954(ii); EU assay ≥95% Immediate shipment, full compendial documentation available.

Molecular Formula C14H10CaN2O7S2
Molecular Weight 422.5 g/mol
CAS No. 6381-91-5
Cat. No. B152392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium saccharin hydrate
CAS6381-91-5
Synonyms1,2-Benzisothiazol-3(2H)-one 1,1-Dioxide Calcium Salt Hydrate (4:7);  Calcium 1,2-benzisothiazolin-3-one 1,1-Dioxide Hydrate;  Calcium o-Benzolsulfimide Hydrate;  Calcium Saccharin Hydrate
Molecular FormulaC14H10CaN2O7S2
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].O.O.O.O.O.O.O.[Ca+2]
InChIInChI=1S/2C7H5NO3S.Ca.H2O/c2*9-7-5-3-1-2-4-6(5)12(10,11)8-7;;/h2*1-4H,(H,8,9);;1H2/q;;+2;/p-2
InChIKeyMQRKKLAGBPVXCD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Saccharin Hydrate Identification and Pharmacopeial Standards


Calcium saccharin hydrate (CAS 6381-91-5) is the hydrated calcium salt of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), formally defined as a 2:7 saccharinate:calcium:hour hydrate [1]. It is classified as a non-nutritive, high-intensity sweetener under E954(iii) (EU) and INS 954(ii) (Codex) [2]. The USP monograph specifies an assay range of 98.0–101.0% C₁₄H₈CaN₂O₆S₂ on the anhydrous basis, with water content not exceeding 15.0% [1]. The compound delivers approximately 500× the sweetness of sucrose in dilute solution and is freely soluble in water, distinguishing it from the sparingly soluble free acid form [2].

Sodium-free saccharin salt for low-sodium formulation contexts
Hydrate form with defined moisture range (USP/EP specifications)
Compendial grade suitable for food additive (E954) and pharmaceutical excipient use

Why Sodium Saccharin Cannot Substitute Calcium Saccharin Hydrate


Saccharin salts share a common sweetening ion (saccharinate) but differ fundamentally in counterion identity, hydration stoichiometry, and regulatory purity specifications—parameters that directly affect sodium load, calcium supplementation potential, dosage calculation, and specification compliance. Substituting sodium saccharin (Na-sac) for calcium saccharin (Ca-sac) increases sodium intake by approximately 9.5 mg Na per gram of anhydrous saccharin delivered [1], negating a low-sodium formulation claim. Conversely, substituting saccharin free acid—which is only sparingly soluble in water and requires solubilisation in basic media [2]—compromises dissolution in ready-to-drink applications. Furthermore, the EU additive specification permits a lower minimum assay for Ca-sac (≥95% anhydrous basis) than for Na-sac (≥99%) [1], meaning a generic ‘saccharin’ specification cannot simultaneously satisfy both monographs. These counterion-dependent differences necessitate compound-specific procurement rather than class-level interchange.

Counterion Sodium saccharin introduces ~9.5 mg Na/g anhydrous, negating sodium-free label claims; calcium salt eliminates this load entirely.
Solubility Saccharin free acid is only sparingly soluble in water; calcium saccharin hydrate is freely soluble, critical for ready-to-drink liquid matrices.
Specification EU minimum assay differs (≥95% for Ca-sac, ≥99% for Na/K-sac); a generic “saccharin” specification may not satisfy both monographs.

Calcium Saccharin Hydrate Differentiation Evidence


Sodium Content: Zero Sodium vs. Sodium Saccharin

Calcium saccharin hydrate provides saccharin sweetness without introducing sodium into the formulation. The anhydrous sodium saccharin molecule (C₇H₄NNaO₃S, MW 205.17) contains one sodium atom per saccharinate ion, yielding approximately 11.2% sodium by weight, equivalent to ~382 mg Na per gram of anhydrous sodium saccharin [1]. In contrast, calcium saccharin hydrate (C₁₄H₈CaN₂O₆S₂·3½H₂O, MW 467.48 anhydrous basis 404.44) contains zero sodium [2]. At equivalent sweetness levels (~500× sucrose), reformulating with Ca-sac eliminates this sodium load entirely [1][2].

Sodium content
Head-to-head
Calcium saccharin: 0 mg Na/g Sodium saccharin: ~382 mg Na/g
Supports sodium-free product labeling; required for zero-sodium formulation claims.
Calculated from molecular formulas per USP/EU monographs.
Low-sodium formulation Dietary sodium reduction Artificial sweetener counterion analysis

Calcium Content and Fortification Potential

Calcium saccharin hydrate delivers bioavailable calcium alongside sweetness. The anhydrous form (C₁₄H₈CaN₂O₆S₂, MW 404.44) contains one calcium atom (atomic mass 40.08) per two saccharinate ions, yielding ~9.91% calcium by weight on the anhydrous basis [1]. Sodium saccharin and potassium saccharin provide no calcium; saccharin free acid provides none [2]. At a typical usage level of 100 mg of anhydrous Ca-sac per serving, approximately 9.9 mg of elemental calcium is co-delivered—a meaningful contribution to daily intake (1% of the 1,000 mg Daily Value) without requiring additional calcium salts that may introduce taste or compatibility issues [1].

Calcium content
Class-level
~9.9% Ca on anhydrous basis
May support single-ingredient calcium delivery in nutritional formulations.
Calculated from molecular formula; bioavailability not directly assessed.
Calcium fortification Mineral supplementation Dual-purpose excipient

EU Purity Assay Differential

Under Commission Regulation (EU) No 231/2012, the minimum assay for calcium saccharin is set at 95.0% on the anhydrous basis, whereas sodium saccharin and potassium saccharin each require a minimum of 99.0% [1][2]. The USP monograph for calcium saccharin specifies 98.0–101.0% [3], versus sodium saccharin USP at 98.0–101.0% (note: some compendial versions list 99.0–101.0%) [4]. The EU differential reflects the stoichiometric complexity of the calcium salt (two saccharinate ions per Ca²⁺) and its higher hydration water variability [1]. Procurement specifications must therefore be written to the correct monograph: a request for 'saccharin ≥99%' may inadvertently exclude EU-compliant calcium saccharin lots that meet the 95% threshold.

EU purity assay
Head-to-head
Ca-sac: ≥95% Na/K-sac: ≥99%
Requires compound-specific specification; a generic “≥99%” request may exclude EU-compliant Ca-sac lots.
EU 231/2012; USP Ca-sac range 98.0–101.0%.
Food additive specification E954 purity criteria Pharmacopeial assay compliance

Thermal Stability: Saccharinate Salts vs. Free Acid

The saccharinate ion in both calcium and sodium salts decomposes at temperatures >300°C, substantially exceeding the decomposition point of saccharin free acid (228°C) [1][2]. Thermogravimetric studies on alkali saccharinates demonstrate that the decomposition temperature of the deprotonated saccharinato ion is approximately 130 K higher than that of pure saccharin [3]. This class-level thermal robustness makes both Ca-sac and Na-sac suitable for baked goods and heat-processed foods; however, the calcium salt additionally provides the sodium-elimination benefit described in Evidence Item 1 [1].

Thermal stability
Class-level
Salt forms >300°C Free acid 228°C
Supports heat-processed applications; Ca/Na saccharinates thermally equivalent within this class.
Literature review; class-level inference from alkali saccharinate studies.
Thermal stability Baking applications Thermogravimetric analysis

Loss on Drying: Calcium vs. Sodium Saccharin

Under EU Regulation 231/2012, the loss on drying specification for calcium saccharin is ≤13.5% (120°C, 4 h), whereas sodium saccharin dihydrate allows ≤15.0% under identical conditions [1]. The USP water content limit for calcium saccharin is ≤15.0% (Method I) [2], and sodium saccharin dihydrate is typically 13.0–15.0% water by Karl Fischer . While the ranges overlap, the EU specification imposes a tighter moisture limit on calcium saccharin, which can influence weight-based dosing accuracy in dry blend formulations.

Loss on drying
Head-to-head
EU: Ca-sac ≤13.5% Na-sac ≤15.0%
Tighter moisture tolerance may improve weight-based dosing consistency in dry blends.
EU 231/2012; USP water limit ≤15% for Ca-sac.
Loss on drying Hydrate stoichiometry Moisture specification

Calcium Saccharin Hydrate Key Application Scenarios


Sodium-Free Formulations for Hypertension and Renal Patients

Formulators targeting 'sodium-free' label claims (FDA <5 mg Na per serving) must select calcium saccharin hydrate as the sole high-intensity sweetener, as each gram of sodium saccharin contributes approximately 382 mg of sodium [1]. Calcium saccharin delivers equivalent sweetness (~500× sucrose) with zero sodium, while simultaneously contributing ~9.9% elemental calcium by weight on the anhydrous basis, supporting bone health claims in dietary supplements and functional beverages .

Sugar-Free Chewable Tablets and Syrups with Calcium Fortification

In chewable antacid, calcium-supplement, and pediatric syrup formulations, calcium saccharin hydrate serves as both a non-cariogenic sweetener and a calcium source, simplifying the ingredient list and avoiding the need for separate calcium salts such as calcium carbonate that may affect mouthfeel or suspension stability [1]. USP-grade material (98.0–101.0% assay, water ≤15.0%) ensures compendial compliance for pharmaceutical applications [1].

Heat-Processed, Low-Sodium Baked Goods and Canned Foods

The thermal stability of the saccharinate ion (>300°C decomposition vs. 228°C for free acid) supports baking, canning, and retort processing [2]. Calcium saccharin hydrate is the only saccharin salt that combines this thermal robustness with zero sodium, making it the definitive choice for 'low-sodium' or 'heart-healthy' shelf-stable product lines where heat processing is unavoidable [2].

EU/Codex-Compliant Food and Beverage Formulations

When manufacturing products for markets governed by EU Regulation 231/2012 or Codex Alimentarius, procurement specifications must reference E954(iii) / INS 954(ii) and account for the 95% minimum assay (EU) versus the 99% requirement for sodium/potassium salts [3]. Failure to specify the calcium salt explicitly may result in shipment rejection if sodium saccharin is inadvertently supplied and fails the sodium-content disclosure requirement or assay specification mismatch [3].

Application
Selection Property
Validation Focus
Sodium-free formulation development
Zero sodium content (calcium counterion)
Verify sodium absence by analytical methods; confirm label claims
Calcium-fortified chewable tablets & syrups
Calcium contribution and compendial grade
Confirm calcium assay and loss on drying within USP/EP limits
Heat-processed low-sodium foods
Salt-form thermal robustness (>300°C)
Validate stability under baking/retort conditions; confirm no sodium release
EU/Codex-compliant beverage formulations
E954(iii)/INS 954(ii) identity and assay
Ensure compliance with EU 231/2012 assay (≥95%) and purity criteria
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